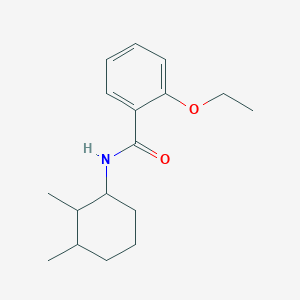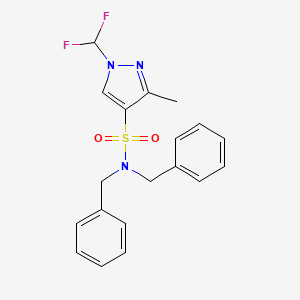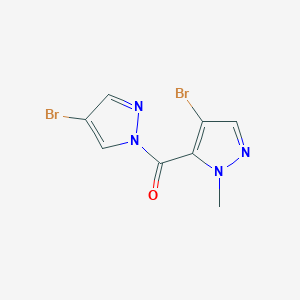
N-(2,3-dimethylcyclohexyl)-2-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylcyclohexyl)-2-ethoxybenzamide is an organic compound characterized by a cyclohexane ring substituted with two methyl groups and an ethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylcyclohexyl)-2-ethoxybenzamide typically involves multiple steps, including the formation of the cyclohexane ring, introduction of the methyl groups, and attachment of the ethoxybenzamide moiety. One common method involves the following steps:
Formation of the Cyclohexane Ring: Cyclohexane can be synthesized through hydrogenation of benzene under high pressure and temperature.
Introduction of Methyl Groups: The methyl groups can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Attachment of Ethoxybenzamide Moiety: The final step involves the reaction of the cyclohexane derivative with 2-ethoxybenzoyl chloride in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylcyclohexyl)-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Substituted benzamides
Scientific Research Applications
N-(2,3-dimethylcyclohexyl)-2-ethoxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylcyclohexyl)-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
N-(2,3-dimethylcyclohexyl)-2-ethoxybenzamide can be compared with other similar compounds, such as:
- N-(2,3-dimethylcyclohexyl)-2-ethoxyacetamide
- N-(2,3-dimethylcyclohexyl)-2-ethoxypropionamide
- N-(2,3-dimethylcyclohexyl)-2-ethoxybutyramide
These compounds share similar structural features but differ in the length and nature of the alkyl chain attached to the benzamide moiety. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H25NO2 |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
N-(2,3-dimethylcyclohexyl)-2-ethoxybenzamide |
InChI |
InChI=1S/C17H25NO2/c1-4-20-16-11-6-5-9-14(16)17(19)18-15-10-7-8-12(2)13(15)3/h5-6,9,11-13,15H,4,7-8,10H2,1-3H3,(H,18,19) |
InChI Key |
FNZYFOACEQKRGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2CCCC(C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[1-(4-Tert-butylphenyl)ethyl]amino}-5-oxopentanoic acid](/img/structure/B10955681.png)
![3,5-bis(difluoromethyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10955684.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-[(4-methoxyphenyl)amino]butanehydrazide](/img/structure/B10955690.png)
![1-(difluoromethyl)-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide](/img/structure/B10955702.png)

![N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-methylbenzamide](/img/structure/B10955731.png)
![4-(2-chloro-6-fluorophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B10955736.png)
![1-[(4-nitro-1H-pyrazol-3-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B10955738.png)
![N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10955746.png)
![5-(4-fluorophenyl)-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10955749.png)
![[4-(2,3-Dimethylphenyl)piperazin-1-yl][2-(4-ethylphenyl)quinolin-4-yl]methanone](/img/structure/B10955753.png)
![5-{3-[(4-bromophenoxy)methyl]phenyl}-4-[3-(diethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10955764.png)

![Propan-2-yl 5-carbamoyl-2-{[(3,5-dimethoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B10955767.png)
